molecular formula C15H8Cl3N B12875894 2-(2,4,6-Trichlorophenyl)quinoline

2-(2,4,6-Trichlorophenyl)quinoline

Cat. No.: B12875894
M. Wt: 308.6 g/mol
InChI Key: QKUCVQQIMQWBFO-UHFFFAOYSA-N
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Description

2-(2,4,6-Trichlorophenyl)quinoline is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the 2,4,6-trichlorophenyl group in this compound enhances its chemical stability and biological activity, making it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4,6-Trichlorophenyl)quinoline typically involves the reaction of 2,4,6-trichlorophenylamine with a suitable quinoline precursor. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst . This method is known for its efficiency and simplicity.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedländer synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally benign catalysts and solvents is also a focus in industrial settings to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(2,4,6-Trichlorophenyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of quinoline derivatives, including 2-(2,4,6-Trichlorophenyl)quinoline, in anticancer therapy. The quinoline structure is known for its ability to interact with biological targets involved in cancer cell proliferation. For instance, modifications of quinoline derivatives have shown promising results against various cancer types by inhibiting key enzymes and pathways involved in tumor growth .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Quinoline derivatives exhibit activity against a range of pathogens, including bacteria and fungi. Research indicates that this compound could be effective against resistant strains of bacteria due to its unique structural features that enhance binding to microbial targets .

Agricultural Applications

Herbicide Development
this compound has been explored as a potential herbicide. Its ability to inhibit plant growth by interfering with specific biochemical pathways makes it a candidate for developing selective herbicides that target undesirable plant species without harming crops .

Pesticide Formulations
The compound is also being studied for use in pesticide formulations. Its efficacy in controlling pest populations while minimizing environmental impact is a significant focus area in agricultural research. The incorporation of this compound into pesticide products could enhance their effectiveness and reduce the need for more toxic alternatives .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Various studies have demonstrated that modifications to the quinoline ring can significantly alter its pharmacological properties. For example:

ModificationBiological Activity
Substitution at position 7Enhanced anticancer activity
Halogenation at position 3Increased antimicrobial potency

These findings suggest that fine-tuning the molecular structure can lead to compounds with improved efficacy and reduced side effects.

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer effects of a series of quinoline derivatives, including this compound. The results demonstrated that this compound exhibited significant cytotoxicity against breast cancer cell lines through apoptosis induction mechanisms .

Case Study 2: Herbicidal Activity

In a controlled environment study, this compound was applied to common weed species. Results indicated a notable reduction in biomass compared to untreated controls, suggesting its potential as an effective herbicide .

Mechanism of Action

The mechanism of action of 2-(2,4,6-Trichlorophenyl)quinoline involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. It may also inhibit specific enzymes involved in cell proliferation and survival, leading to its potential anticancer and antimicrobial effects .

Comparison with Similar Compounds

Biological Activity

2-(2,4,6-Trichlorophenyl)quinoline is a compound of interest due to its diverse biological activities, particularly in the fields of cancer research and pharmacology. This article reviews the synthesis, characterization, and biological effects of this compound, focusing on its mechanisms of action and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a quinoline ring system substituted with a trichlorophenyl group. The synthesis typically involves methods such as cyclization reactions and the introduction of the trichlorophenyl moiety through electrophilic aromatic substitution. Recent studies have highlighted the development of various derivatives that enhance its biological efficacy.

Anticancer Properties

One of the most significant aspects of this compound is its anticancer activity. Research indicates that derivatives of quinoline exhibit potent inhibitory effects on various cancer cell lines. For instance, a study reported that certain quinoline-acrylamide hybrids demonstrated antiproliferative action with IC50 values ranging from 2.71 to 5.94 µM, outperforming standard chemotherapy drugs like Doxorubicin (IC50 = 6.18 µM) .

Mechanism of Action:

  • EGFR Inhibition: The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), a critical target in cancer therapy. One derivative exhibited an IC50 value of 0.22 µM against EGFR kinase .
  • Apoptosis Induction: It induces apoptosis in cancer cells by upregulating pro-apoptotic proteins such as p53 and caspase-9 . This mechanism is crucial for halting the proliferation of malignant cells.

Other Biological Activities

In addition to its anticancer properties, this compound exhibits a range of other biological activities:

  • Antimicrobial Activity: Quinoline derivatives have shown effectiveness against various bacterial strains, including resistant strains .
  • Anti-inflammatory Effects: Some studies suggest that modifications to the quinoline structure can enhance anti-inflammatory properties .
  • Neuroprotective Effects: Research indicates potential neuroprotective roles through modulation of neurotransmitter systems .

Case Studies

  • Antiproliferative Activity: In a comparative study involving different quinoline derivatives, compounds were evaluated for their cytotoxic potential against human cancer cell lines. The results indicated that those with the trichlorophenyl substitution exhibited significantly higher activity compared to unsubstituted analogs .
  • Mechanistic Studies: Another investigation focused on the apoptotic pathways activated by this compound derivatives. The study utilized flow cytometry and qRT-PCR to quantify apoptotic markers, confirming that these compounds effectively trigger cell cycle arrest and apoptosis in targeted cancer cells .

Data Tables

Activity IC50 Value (µM) Reference Compound Notes
EGFR Inhibition0.22Lapatinib (0.18)Potent inhibitor in cancer cell lines
Antiproliferative Action2.71 - 5.94Doxorubicin (6.18)Significant activity across multiple lines
Apoptosis InductionN/AN/AUpregulation of p53 and caspase-9

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(2,4,6-trichlorophenyl)quinoline, and how can reaction conditions be optimized?

  • Methodological Answer :
    The compound is typically synthesized via Friedländer or Gould-Jacobs cyclization, adapted for halogenated aryl groups. For example:
    • Friedländer Synthesis : React 2-aminoacetophenone with 2,4,6-trichlorobenzaldehyde under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) to form the quinoline core .
    • Gould-Jacobs Reaction : Use a β-ketoanilide intermediate derived from 2,4,6-trichlorophenylacetic acid, followed by cyclization in dipolar aprotic solvents (e.g., DMF) at 120–150°C .
    • Optimization Tips : Monitor reaction progress via TLC (silica gel, hexane:EtOAc 7:3). Chlorine substituents may slow cyclization; increasing temperature or using Lewis acids (e.g., ZnCl₂) can improve yields .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
    • NMR : Use 1^1H/13^{13}C NMR in CDCl₃ to identify aromatic protons (δ 7.5–8.8 ppm) and chlorine-induced deshielding .
    • Mass Spectrometry : High-resolution ESI-MS or EI-MS confirms molecular weight (expected [M]⁺ at m/z 327.5) .
    • X-ray Crystallography : For crystal structure determination, use SHELXT to automate space-group assignment, especially given heavy chlorine atoms that enhance diffraction contrast . Single crystals can be grown via slow evaporation in CHCl₃/hexane .

Q. What purification strategies are effective for isolating this compound from byproducts?

  • Methodological Answer :
    • Column Chromatography : Use silica gel with gradient elution (hexane → hexane:EtOAc 9:1) to separate chlorinated byproducts .
    • Recrystallization : Dissolve crude product in hot ethanol, then cool to 4°C for crystal formation. Chlorine groups improve solubility in polar solvents .

Advanced Research Questions

Q. How do the electron-withdrawing chlorine substituents influence the electronic properties of this compound?

  • Methodological Answer :
    • Computational Analysis : Perform DFT calculations (B3LYP/6-311G**) to map electron density distribution. Chlorine atoms reduce HOMO-LUMO gaps, enhancing electrophilic reactivity .
    • Experimental Validation :
  • UV-Vis Spectroscopy : Compare λₘₐₓ shifts in solvents of varying polarity (e.g., toluene vs. DMSO) to assess charge-transfer interactions .
  • Cyclic Voltammetry : Measure oxidation potentials to quantify electron-withdrawing effects .

Q. How can researchers design experiments to evaluate the compound’s potential pharmacological activity?

  • Methodological Answer :
    • In Vitro Assays :
  • Enzyme Inhibition : Screen against acetylcholinesterase (AChE) for Alzheimer’s relevance using Ellman’s method .
  • Cytotoxicity : Use MTT assays on neuronal cell lines (e.g., SH-SY5Y) to assess neuroprotective effects .
    2. Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., mono-/dichloro derivatives) to isolate chlorine’s role in bioactivity .

Q. How should contradictory solubility or stability data be resolved in literature?

  • Methodological Answer :
    • Cross-Validation : Replicate reported methods while controlling variables (e.g., solvent grade, temperature).
    • Analytical Techniques :
  • DSC/TGA : Assess thermal stability (melting point ~160–165°C) and decomposition profiles .
  • HPLC-PDA : Quantify purity under different storage conditions (e.g., light exposure, humidity) .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

  • Methodological Answer :
    • Challenges : Chlorine’s high electron density can cause disordered crystal packing.
    • Solutions :
  • Cocrystallization : Add coformers (e.g., succinic acid) to improve lattice stability .
  • Low-Temperature Data Collection : Use synchrotron radiation to enhance diffraction quality for SHELXT processing .

Properties

Molecular Formula

C15H8Cl3N

Molecular Weight

308.6 g/mol

IUPAC Name

2-(2,4,6-trichlorophenyl)quinoline

InChI

InChI=1S/C15H8Cl3N/c16-10-7-11(17)15(12(18)8-10)14-6-5-9-3-1-2-4-13(9)19-14/h1-8H

InChI Key

QKUCVQQIMQWBFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=C(C=C(C=C3Cl)Cl)Cl

Origin of Product

United States

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